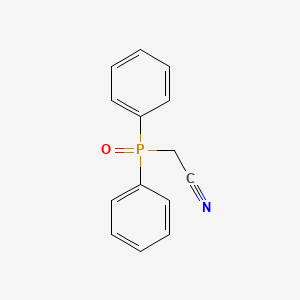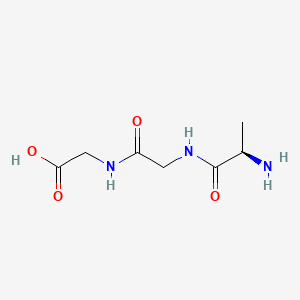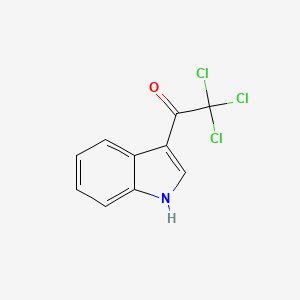
2,2,2-三氯-1-(1H-吲哚-3-基)乙酮
描述
2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a trichloromethyl group attached to the carbonyl carbon of an indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research .
科学研究应用
2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
Target of Action
Compounds with similar structures have been known to interact with various biological targets, influencing cellular processes .
Mode of Action
It’s worth noting that indole derivatives often interact with their targets through non-covalent interactions, such as hydrogen bonding and π-π stacking .
Result of Action
Similar compounds have shown promising effects in reducing inflammation and other symptoms in animal models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone typically involves the reaction of indole with trichloroacetyl chloride in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the trichloroacetyl chloride .
Industrial Production Methods
On an industrial scale, the production of 2,2,2-trichloro-1-(1H-indol-3-yl)ethanone can be achieved through continuous flow processes, which offer advantages in terms of reaction control, safety, and scalability. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product .
化学反应分析
Types of Reactions
2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The trichloromethyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The indole ring can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as amines, thiols, and alcohols in the presence of a base (e.g., triethylamine) under anhydrous conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents like tetrahydrofuran or diethyl ether.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products Formed
Nucleophilic substitution: Substituted indole derivatives with various functional groups.
Reduction: Indole-3-ethanol derivatives.
Oxidation: Oxidized indole derivatives such as indole-3-carboxylic acid.
相似化合物的比较
Similar Compounds
1-(1H-Indol-3-yl)ethanone: Lacks the trichloromethyl group, making it less reactive in nucleophilic substitution reactions.
3-Acetylindole: Similar structure but with an acetyl group instead of a trichloromethyl group, leading to different reactivity and biological properties.
Indole-3-carboxaldehyde: Contains an aldehyde group instead of a ketone, resulting in different chemical behavior and applications.
Uniqueness
2,2,2-Trichloro-1-(1H-indol-3-yl)ethanone is unique due to the presence of the trichloromethyl group, which imparts distinct reactivity and biological properties. This makes it a valuable compound for the synthesis of diverse indole derivatives and for exploring new chemical and biological activities .
属性
IUPAC Name |
2,2,2-trichloro-1-(1H-indol-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl3NO/c11-10(12,13)9(15)7-5-14-8-4-2-1-3-6(7)8/h1-5,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJPSKRATLNFZFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365419 | |
| Record name | 3-TRICHLOROACETYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30030-90-1 | |
| Record name | 3-TRICHLOROACETYLINDOLE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


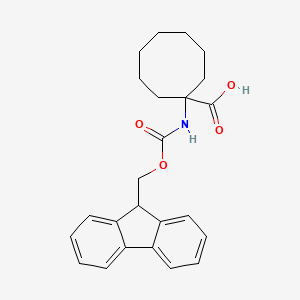

![cis-2-Boc-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B1332695.png)
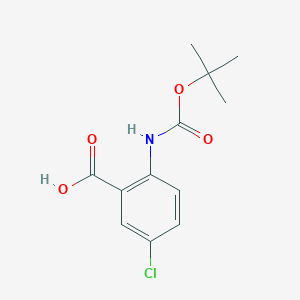



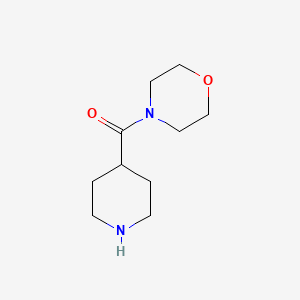
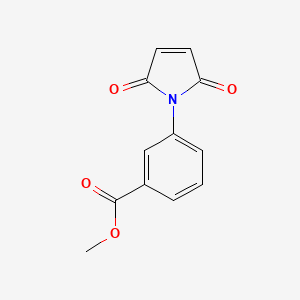
![2-[(Difluoromethyl)sulfanyl]-1,3-benzothiazole](/img/structure/B1332709.png)

![Methyl 2-[(chloroacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B1332720.png)
